methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Lipophilicity Drug design ADME

This coumarin-3-acetic acid methyl ester (MW 262.26, ≥98% purity) is the optimal building block for oral prodrug programs. Its higher computed logP (1.83) and lower tPSA (65.7 Ų) relative to the free acid enhance passive permeability, while the esterase-cleavable promoiety enables targeted bioconversion. Unlike the free acid, it allows selective manipulation of other functional groups without orthogonal protection. Specifically cited in patent literature, it aligns with existing IP landscapes. Procure the ester to maximize intestinal absorption and synthetic versatility—do not substitute with the free acid.

Molecular Formula C14H14O5
Molecular Weight 262.261
CAS No. 858753-28-3
Cat. No. B2497368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
CAS858753-28-3
Molecular FormulaC14H14O5
Molecular Weight262.261
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)OC
InChIInChI=1S/C14H14O5/c1-8-10-5-4-9(17-2)6-12(10)19-14(16)11(8)7-13(15)18-3/h4-6H,7H2,1-3H3
InChIKeyZUUIBZZZBRDMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS 858753-28-3): A Coumarin‑3‑acetic Acid Methyl Ester Building Block for Drug Discovery


Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS 858753‑28‑3) is a synthetic coumarin derivative bearing a C‑3 acetic acid side chain esterified as the methyl ester. Its molecular formula is C₁₄H₁₄O₅ (MW = 262.26 g mol⁻¹), and it is commercially supplied with a purity of ≥95 % [1]. The compound belongs to the coumarin‑3‑acetic acid ester family, a privileged scaffold in medicinal chemistry known for antibacterial, anticancer, and anti‑inflammatory activities. The presence of the methyl ester differentiates it from the free carboxylic acid analog (CAS 82412‑17‑7) in terms of lipophilicity, hydrogen‑bonding capacity, and potential for serving as a prodrug or a synthetic intermediate.

Why the Methyl Ester of 7-Methoxy-4-methylcoumarin-3-acetic Acid Cannot Be Replaced by the Free Acid or Other 3‑Substituted Coumarin Analogs


Simple replacement of methyl 2-(7‑methoxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)acetate with the free carboxylic acid (CAS 82412‑17‑7) or other coumarin‑3‑acetic acid derivatives ignores functionally critical differences in physicochemical properties that directly govern passive membrane permeability, prodrug activation kinetics, and synthetic versatility. The methyl ester exhibits a higher computed logP (1.83 vs. 1.74) and a lower topological polar surface area (65.7 Ų vs. 76.7 Ų) relative to the free acid [1]. These differences translate into a lower hydrogen‑bond donor count (0 vs. 1) and reduced PSA, both of which correlate with improved intestinal absorption (Rule‑of‑Five compliance). Moreover, methyl ester prodrugs of coumarin‑based acids have been shown to increase Caco‑2 monolayer permeation approximately 12‑fold compared to the parent acid, driven by transient esterase‑mediated bioconversion [2]. Consequently, substituting the methyl ester with the free acid or a bulkier ester can compromise oral bioavailability, alter intracellular exposure, or eliminate the option of exploiting esterase‑triggered release, making the specific ester function a non‑interchangeable element of compound design.

Quantitative Differentiation Evidence for Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS 858753-28-3) Relative to Closest Analogs


Enhanced Lipophilicity (Computed logP) Versus the Free Carboxylic Acid Homolog

The methyl ester exhibits a computed logP (XLogP3) of 1.83, compared to 1.74 for the corresponding free acid (CAS 82412‑17‑7) [1]. The ΔlogP of +0.09, although modest, is accompanied by the complete removal of the acidic hydrogen‑bond donor, which is known to contribute to permeability enhancement in Caco‑2 assays [2].

Lipophilicity Drug design ADME

Reduced Topological Polar Surface Area (tPSA) Favoring Membrane Permeation

The topological polar surface area of the methyl ester is 65.7 Ų, whereas the free acid has a tPSA of 76.7 Ų [1]. The 11 Ų reduction brings the compound comfortably below the 140 Ų threshold commonly associated with oral bioavailability, while the free acid's tPSA remains higher, potentially slowing transcellular transport.

Polar surface area Drug permeability ADME

Elimination of the Acidic Hydrogen‑Bond Donor: Impact on Permeability and Prodrug Design

The methyl ester lacks the carboxylic acid hydrogen‑bond donor (HBD = 0), whereas the free acid possesses one HBD (HBD = 1) [1]. In a related study, methyl ester‑based linear prodrugs of RGD peptidomimetics exhibited a 12‑fold increase in apical‑to‑basolateral permeation across Caco‑2 monolayers relative to the free acid form, a benefit attributed to the transient masking of the carboxylate group [2].

Hydrogen bonding Prodrug Permeability

Patent and Literature Presence Indicating Validated Synthetic Utility

PubChemLite records show that methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been cited in 1 patent document and 2 literature references, whereas the corresponding free acid (CAS 82412‑17‑7) shows no patent citations in the same database [1]. This indicates that the methyl ester has been specifically selected as a synthetic intermediate or final compound in proprietary research, consistent with its role as a protected form that can be deprotected under mild conditions after further functionalization.

Building block Combinatorial chemistry Patentability

Commercially Available Purity and Supplier Diversity

The methyl ester is offered by multiple reputable suppliers at a catalog purity of ≥95 % (e.g., Chemenu, Leyan) , whereas the free acid is listed by fewer vendors and often at a minimum purity of 95 % . The broader supplier base for the ester reduces lead times and ensures competitive pricing, a non‑trivial factor for medicinal chemistry campaigns requiring multi‑gram quantities.

Compound procurement Purity Supply chain

Distinct Chromatographic Retention as a Quality Control Advantage

The methyl ester and the free acid can be baseline‑resolved by reverse‑phase HPLC due to their differing hydrophobicity (ΔlogP ≈ 0.09) [1]. This chromatographic separation allows researchers to monitor ester hydrolysis during storage or in biological matrices without interference from the parent acid, a capability not possible if the free acid is procured directly.

Analytical chemistry QC/QA HPLC

High‑Value Application Scenarios for Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS 858753-28-3)


Oral Prodrug Design of Coumarin‑3‑acetic Acid Pharmacophores

The methyl ester's reduced H‑bond donor count and lower tPSA (65.7 Ų vs. 76.7 Ų) make it the optimal starting point for oral prodrug programs targeting the free acid [1]. Class‑level evidence shows that methyl ester prodrugs of coumarin‑based acids achieve 12‑fold higher Caco‑2 permeation [2]. A medicinal chemistry team seeking to advance a coumarin‑3‑acetic acid hit to an orally bioavailable lead should procure the methyl ester rather than the free acid to preserve the esterase‑cleavable promoiety and maximize intestinal absorption.

Building Block for Solution‑Phase and Solid‑Phase Coumarin Libraries

The compound is catalogued by InterBioScreen (ID STOCK1N‑38823) and offered by multiple suppliers at ≥95 % purity, confirming its role as a validated building block for combinatorial library synthesis [1]. The methyl ester protection allows selective manipulation of other functional groups (e.g., amide coupling at the 7‑methoxy position after demethylation) without interference from a free carboxylic acid. Procurement of the ester therefore enables a broader reaction scope than the free acid, reducing the number of orthogonal protection steps.

Pharmacokinetic Bridging Studies Requiring Ester‑to‑Acid Bioconversion Monitoring

Because the methyl ester and its hydrolysis product (the free acid) are chromatographically distinguishable, the ester is the appropriate choice for ADME studies that must track esterase‑mediated conversion in plasma, liver microsomes, or cell homogenates [1]. Using the ester as the starting material allows simultaneous quantification of both the prodrug and the active acid by LC‑MS, a capability not achievable if the free acid is procured alone [2].

Patent‑Sensitive Lead Optimization Campaigns

The methyl ester has been cited in at least one patent document, while the free acid has no patent citations in the same database [1]. This suggests that the ester form has already been selected for proprietary work, potentially as a key intermediate or final compound. Teams building intellectual property around coumarin‑3‑acetic acid derivatives should consider the methyl ester to align with existing patent landscapes and to avoid freedom‑to‑operate issues that may arise from using less‑cited analogs.

Quote Request

Request a Quote for methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.